molecular formula C20H26N4O2S B12050336 1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-02-1

1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12050336
CAS No.: 476480-02-1
M. Wt: 386.5 g/mol
InChI Key: IUPSDQVCYBNDPV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of Substituents: The methyl, benzyl, and pentylthio groups are introduced through various substitution reactions, often involving alkyl halides and thiols.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of oxygen functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield deoxygenated derivatives.

Scientific Research Applications

1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active sites of specific enzymes, it can inhibit their activity.

    Modulation of Signaling Pathways: It can affect signaling pathways involved in cell growth, apoptosis, and inflammation.

    Antioxidant Activity: The compound may scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

1,3-Dimethyl-7-(4-methylbenzyl)-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Pentoxifylline: Known for its vasodilatory effects.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

476480-02-1

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione

InChI

InChI=1S/C20H26N4O2S/c1-5-6-7-12-27-19-21-17-16(18(25)23(4)20(26)22(17)3)24(19)13-15-10-8-14(2)9-11-15/h8-11H,5-7,12-13H2,1-4H3

InChI Key

IUPSDQVCYBNDPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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